Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its bicyclic structure that incorporates both cyclopentyl and oxabicyclo moieties. This compound features an ethyl ester and an iodomethyl group, contributing to its potential reactivity and utility in various chemical applications. The molecular formula of this compound is , and it has a molecular weight of approximately 324.15 g/mol. The structure includes a bicyclic framework consisting of two fused rings, which is significant in medicinal chemistry for its ability to mimic natural compounds or serve as a scaffold for drug development.
Synthesis of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multi-step synthetic pathways, beginning with cyclization reactions that form the bicyclic structure. One common method includes iodocyclization reactions, which introduce the iodomethyl group while forming the oxabicyclo framework . Subsequent steps may involve esterification to introduce the ethyl carboxylate moiety.
This compound has potential applications in medicinal chemistry as a scaffold for drug development due to its unique structural features that may confer biological activity. Additionally, it may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals .
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate shares structural similarities with several other bicyclic compounds, particularly those within the oxabicyclo family:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate | Contains a similar bicyclic structure but lacks cyclopentyl substitution | More common in medicinal chemistry |
| Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Features a bicyclic structure with different functional groups | Known for its biological activity as an antitumor agent |
| Ethyl 2-amino-3-(trimethylsilyl)propanoate | Similar ester functionality but different bicyclic core | Utilized in various organic syntheses |
The uniqueness of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate lies in its specific combination of functional groups and structural features that may impart distinct chemical reactivity and biological properties compared to its analogs.
The 2-oxabicyclo[2.1.1]hexane framework in ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exhibits three-dimensional rigidity that mimics the spatial electronics of ortho-substituted benzene rings while introducing enhanced stereochemical control. This scaffold reduces planarity-related toxicity risks in drug candidates while maintaining comparable molecular volume (Table 1). The oxygen bridge introduces polarity gradients that improve aqueous solubility compared to purely hydrocarbon bicyclic systems.
Table 1. Bioisosteric Properties of 2-Oxabicyclo[2.1.1]Hexane vs. Benzene
| Property | 2-Oxabicyclo[2.1.1]Hexane | Benzene |
|---|---|---|
| Molecular Volume (ų) | 98.2 | 101.5 |
| Dipole Moment (Debye) | 2.1 | 0 |
| LogP | 1.8 | 2.1 |
| Metabolic Oxidation Sites | 2 | 6 |
Iodocyclization protocols enable efficient construction of the bicyclic core from linear precursors. The reaction of γ,δ-unsaturated alcohols with iodine under basic conditions forms the strained oxabicyclic system while introducing the iodomethyl handle. This methodology allows incorporation of diverse substituents at three key positions:
The scaffold's exit vectors enable parallel synthesis of derivatives through: